molecular formula C12H14N2 B12525094 3,5-dimethyl-1-o-tolyl-1H-pyrazole

3,5-dimethyl-1-o-tolyl-1H-pyrazole

Cat. No.: B12525094
M. Wt: 186.25 g/mol
InChI Key: XOUNCQOBGIBMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-o-tolyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-o-tolyl-1H-pyrazole typically involves the condensation of acetylacetone with hydrazine, followed by cyclization. One common method is the reaction of acetylacetone with hydrazine monohydrate under reflux conditions to form the pyrazole ring. The reaction can be represented as follows:

CH3COCH2COCH3+N2H4(CH3C)2CHN2H+2H2O\text{CH}_3\text{COCH}_2\text{COCH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{(CH}_3\text{C)}_2\text{CHN}_2\text{H} + 2\text{H}_2\text{O} CH3​COCH2​COCH3​+N2​H4​→(CH3​C)2​CHN2​H+2H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-o-tolyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and other heterocyclic compounds.

Scientific Research Applications

3,5-Dimethyl-1-o-tolyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-o-tolyl-1H-pyrazole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A closely related compound with similar structural features but lacking the o-tolyl group.

    1-Phenyl-3,5-dimethylpyrazole: Another similar compound with a phenyl group instead of the o-tolyl group.

Uniqueness

3,5-Dimethyl-1-o-tolyl-1H-pyrazole is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3,5-dimethyl-1-(2-methylphenyl)pyrazole

InChI

InChI=1S/C12H14N2/c1-9-6-4-5-7-12(9)14-11(3)8-10(2)13-14/h4-8H,1-3H3

InChI Key

XOUNCQOBGIBMRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.